2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene
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Overview
Description
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene is a chemical compound with the molecular formula C12H10Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 3,5-dimethylphenyl group at the 5 position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene typically involves the bromination of 5-(3,5-dimethylphenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the aromaticity of the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Partially or fully hydrogenated thiophenes.
Scientific Research Applications
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: Utilized in the development of advanced materials with specific electronic, optical, and mechanical properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene in various applications depends on its chemical structure and reactivity:
Organic Electronics: The conjugated system of the thiophene ring allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Pharmaceuticals: The compound can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromothiophene: Lacks the 3,5-dimethylphenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,5-Dibromo-3-methylthiophene: Contains a methyl group instead of the dimethylphenyl group, leading to different electronic and steric properties.
2,5-Dibromo-3,4-ethylenedioxythiophene: Features an ethylenedioxy group, which significantly alters its electronic properties and makes it suitable for different applications.
Uniqueness
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene is unique due to the presence of the 3,5-dimethylphenyl group, which provides additional steric bulk and electronic effects. This can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications .
Properties
CAS No. |
918106-97-5 |
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Molecular Formula |
C12H10Br2S |
Molecular Weight |
346.08 g/mol |
IUPAC Name |
2,3-dibromo-5-(3,5-dimethylphenyl)thiophene |
InChI |
InChI=1S/C12H10Br2S/c1-7-3-8(2)5-9(4-7)11-6-10(13)12(14)15-11/h3-6H,1-2H3 |
InChI Key |
FYMGBSUKICBJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(S2)Br)Br)C |
Origin of Product |
United States |
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